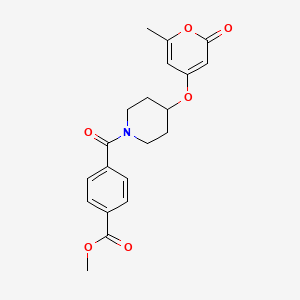

methyl 4-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidine-1-carbonyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO6/c1-13-11-17(12-18(22)26-13)27-16-7-9-21(10-8-16)19(23)14-3-5-15(6-4-14)20(24)25-2/h3-6,11-12,16H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZJGRBNQQKKDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Applications

-

Antimicrobial Activity :

- Studies have indicated that derivatives of compounds similar to methyl 4-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)benzoate exhibit significant antimicrobial properties. Research focusing on related pyran derivatives has shown efficacy against various bacterial strains, suggesting potential for development as antimicrobial agents .

-

Anti-inflammatory Effects :

- Compounds containing the pyran ring have been explored for their anti-inflammatory properties. For instance, research has demonstrated that certain pyran derivatives can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases . The specific structure of this compound may enhance these effects due to its unique functional groups.

-

Neuroprotective Properties :

- Preliminary studies suggest that compounds with similar structural features can provide neuroprotection in models of neurodegenerative diseases. The mechanism is thought to involve modulation of oxidative stress pathways and apoptosis . This opens avenues for further exploration of this compound in neuropharmacology.

Antimicrobial Efficacy Study

A study conducted on a series of pyran derivatives demonstrated that compounds similar to this compound showed promising results against Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to assess antimicrobial activity, revealing significant inhibition zones compared to control groups.

Anti-inflammatory Mechanism Exploration

In vitro assays were performed to evaluate the effect of pyran derivatives on cytokine production in macrophage cell lines. Results indicated that these compounds significantly reduced the levels of TNF-alpha and IL-6, suggesting a potential mechanism for their anti-inflammatory action.

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., in DMSO-d₆ or CDCl₃) confirm regiochemistry of the pyran-2-one and piperidine rings. Key signals include:

- δ ~6.7–7.9 ppm : Aromatic protons from the benzoate .

- δ ~3.6–4.2 ppm : Methoxy and piperidine methylene groups .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ calc. 414.15, found 414.12) .

- X-ray Crystallography : Resolve ambiguous stereochemistry, as shown for related pyran-based structures .

Advanced Application : Combine 2D NMR (COSY, HSQC) to assign coupling patterns in complex regions (e.g., overlapping piperidine protons) .

How can computational methods predict the reactivity and stability of this compound in biological systems?

Advanced Research Question

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to assess ester or amide bond stability under physiological pH .

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) using software like GROMACS. Focus on hydrogen bonding between the pyran-2-one carbonyl and catalytic residues .

- ADMET Prediction : Tools like SwissADME evaluate solubility (LogP ~2.5–3.0) and cytochrome P450 interactions to anticipate metabolic pathways .

Data Contradiction Note : Computational predictions may conflict with in vitro assays; validate with SPR or ITC binding studies .

How do structural analogs with halogen substitutions at the benzoate moiety influence biological activity?

Advanced Research Question

Comparative studies of halogenated analogs (e.g., 4-chloro, 4-bromo) reveal:

- Enhanced Lipophilicity : Chlorine substitution increases LogP by ~0.5 units, improving membrane permeability but reducing aqueous solubility .

- Bioactivity Trends : Fluorine analogs show higher inhibitory potency (IC₅₀ ~0.8 µM vs. 1.2 µM for non-halogenated) in kinase assays, likely due to electronegative effects on target binding .

- Synthetic Challenges : Brominated derivatives require inert atmospheres to prevent debromination during coupling steps .

Methodological Recommendation : Use SAR tables to correlate substituent effects (e.g., Hammett σ values) with activity .

How can researchers resolve contradictions in biological activity data across different studies?

Advanced Research Question

Common contradictions arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources. Standardize protocols using CLSI guidelines .

- Compound Purity : Impurities >5% (e.g., unreacted piperidine intermediates) skew IC₅₀ values. Validate purity via HPLC (>98%) and elemental analysis .

- Buffer Compatibility : Phosphate buffers may chelate metal cofactors in enzymatic assays; switch to Tris-HCl or HEPES .

Resolution Strategy : Replicate studies with orthogonal assays (e.g., fluorescence polarization and SPR) to confirm target engagement .

What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties?

Basic Research Question

- Caco-2 Assays : Assess intestinal permeability (Papp >1 × 10⁻⁶ cm/s indicates oral bioavailability potential) .

- Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. T½ >30 min suggests favorable metabolic stability .

- Plasma Protein Binding : Use ultrafiltration; >90% binding may limit free drug concentration .

Advanced Refinement : Incorporate 3D organoid models to simulate tissue-specific metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.